molecular formula C21H15NO4 B5625456 N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B5625456
M. Wt: 345.3 g/mol
InChI Key: QBTJBINWILUPFD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-19-9-5-4-8-17(19)22-20(23)16-12-15-14-7-3-2-6-13(14)10-11-18(15)26-21(16)24/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTJBINWILUPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form a chromene intermediate. This intermediate is then subjected to further reactions, such as amide formation with 2-methoxyaniline, to yield the final product. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .

Chemical Reactions Analysis

N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, causing structural changes that can lead to apoptosis in cancer cells. This interaction is facilitated by the compound’s planar structure and electronic properties, which allow it to fit snugly into the DNA groove .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique among chromene derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

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